Absence of Residual Inhibition: RJR-2403 Preserves Receptor Responsiveness Unlike Nicotine (IC50 150–200 μM) and ACh
In human nAChR subtypes expressed in Xenopus oocytes, RJR-2403 (the free base of rivanicline galactarate) produced no residual inhibition of subsequent ACh responses at concentrations up to 1 mM across all tested subtypes (α4β2, α3β2, α7). In direct contrast, nicotine produced profound residual inhibition with IC50 values of 150 μM at α4β2, 200 μM at α3β2, and 150 μM at α7 receptors [1]. This property is independent of agonism; even ACh produced measurable residual inhibition at certain subtypes, whereas RJR-2403 did not. Co-expression of the α5 subunit exacerbated residual inhibition by nicotine but had no effect on RJR-2403 [1].
| Evidence Dimension | Residual inhibition (loss of subsequent ACh response 5 min after drug washout) |
|---|---|
| Target Compound Data | No residual inhibition at any subtype for concentrations <1 mM (RJR-2403) |
| Comparator Or Baseline | Nicotine: IC50 = 150 μM (α4β2), 200 μM (α3β2), 150 μM (α7); ACh: residual inhibition observed at α3β2 and α7 subtypes |
| Quantified Difference | RJR-2403 IC50 >1,000 μM vs. nicotine IC50 = 150–200 μM; >5–7 fold higher threshold for any inhibition |
| Conditions | Human α4β2, α3β2, α7, and α3β2α5 nAChRs expressed in Xenopus laevis oocytes; two-electrode voltage clamp; drug application 5 min prior to ACh test pulse |
Why This Matters
For repeated-dosing experimental protocols or chronic in vivo models, the absence of cumulative receptor inhibition means RJR-2403 enables sustained interrogation of α4β2-mediated signaling without the confounding receptor silencing produced by nicotine, varenicline, or ACh.
- [1] Papke RL, Sanberg PR, Shytle RD. The activation and inhibition of human nicotinic acetylcholine receptor by RJR-2403 indicate a selectivity for the alpha4beta2 receptor subtype. J Neurochem. 2000 Jul;75(1):204-16. PMID: 10854263. View Source
